molecular formula C15H18O2 B12586395 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one CAS No. 647024-55-3

2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one

Cat. No.: B12586395
CAS No.: 647024-55-3
M. Wt: 230.30 g/mol
InChI Key: MEGJUZUSXSXCTE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a phenyl group attached to a hexa-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of methyl vinyl ketone. The reaction conditions typically include a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives .

Scientific Research Applications

2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, inhibiting their function and preventing viral replication. The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

647024-55-3

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-ethoxy-4-methyl-5-phenylhexa-1,4-dien-3-one

InChI

InChI=1S/C15H18O2/c1-5-17-13(4)15(16)12(3)11(2)14-9-7-6-8-10-14/h6-10H,4-5H2,1-3H3

InChI Key

MEGJUZUSXSXCTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)C(=C(C)C1=CC=CC=C1)C

Origin of Product

United States

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